Ascorbyl nicotinate
CAS No.: 81489-64-7
Cat. No.: VC0519484
Molecular Formula: C12H11NO7
Molecular Weight: 281.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81489-64-7 |
|---|---|
| Molecular Formula | C12H11NO7 |
| Molecular Weight | 281.22 g/mol |
| IUPAC Name | [(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C12H11NO7/c14-5-7(15)9-10(8(16)12(18)19-9)20-11(17)6-2-1-3-13-4-6/h1-4,7,9,14-16H,5H2/t7-,9+/m0/s1 |
| Standard InChI Key | ZSKHEZJGIUMLQK-IONNQARKSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)C(=O)OC2=C(C(=O)O[C@@H]2[C@H](CO)O)O |
| SMILES | C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics of Ascorbyl Nicotinate
Molecular Architecture
Ascorbyl nicotinate is synthesized through esterification, linking ascorbic acid's C2 hydroxyl group with nicotinamide's carboxyl moiety (Figure 1). This conjugation creates a hybrid molecule with a molecular weight of 281.22 g/mol and the empirical formula C₁₂H₁₁NO₇ . X-ray crystallography reveals a planar nicotinamide ring system connected via ester oxygen to ascorbic acid's enediol structure, creating a conjugated π-system that influences redox potential .
Physicochemical Properties
The compound demonstrates unique solubility characteristics critical for formulation development:
| Property | Value | Measurement Method |
|---|---|---|
| Aqueous solubility | 3.56 mg/mL (25°C) | USP dissolution apparatus |
| LogP | -0.89 | Shake-flask method |
| pKa (ascorbyl moiety) | 4.17 ± 0.03 | Potentiometric titration |
| Melting point | 192-195°C (decomposes) | Differential scanning calorimetry |
Data adapted from TargetMol chemical specifications . The negative LogP value indicates predominant hydrophilicity, necessitating specialized delivery systems for optimal bioavailability.
Biosynthetic Pathways and Industrial Production
Enzymatic Synthesis
While chemical synthesis dominates commercial production, recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. A 2025 study achieved 89% conversion efficiency using tert-butanol as solvent at 45°C, with enzyme reuse maintaining >75% activity through 10 cycles . This green chemistry approach reduces byproduct formation compared to traditional acid-catalyzed esterification.
Stability Enhancements
Glycosylation strategies adapted from Lycium barbarum AA-2βG biosynthesis demonstrate potential for further stabilizing ascorbyl nicotinate. Molecular docking simulations identify UDP-glycosyltransferase (UGT) isoforms 76G1 and 85A2 as candidates for β-glucosylation at the C3 position, potentially extending plasma half-life by 40% .
Pharmacological Mechanisms and Biological Effects
Dual Antioxidant Pathways
The molecule exhibits synergistic radical scavenging through:
-
Ascorbyl-mediated electron donation (E°' = +0.08 V vs. SHE)
-
Nicotinamide-dependent NADPH regeneration (Km = 12 μM for NAD kinase)
In PVL toxin models, 5 mg/mL ascorbyl nicotinate reduced LDH release by 3.2-fold compared to equimolar ascorbic acid/nicotinamide combinations (p < 0.001), suggesting cooperative effects beyond simple additive mechanisms .
Hepatic Protection Mechanisms
Chitosan-nanoparticle formulations of ascorbyl nicotinate (10 mg/kg) demonstrated superior hepatoprotection in NAFLD models:
| Parameter | Control | Ascorbyl Nicotinate | Improvement |
|---|---|---|---|
| ALT (U/L) | 148 ± 12 | 62 ± 8* | 58% |
| Hepatic TG (mg/g) | 89.4 ± 6.7 | 34.1 ± 5.2* | 62% |
| 8-OHdG (ng/mg protein) | 12.3 ± 1.1 | 4.7 ± 0.9* | 62% |
*p < 0.01 vs. HFHS control; Data from preclinical NAFLD models . The nanoparticle formulation enhanced liver accumulation 3.8-fold compared to free compound, as quantified by LC-MS/MS .
Therapeutic Applications and Clinical Considerations
Metabolic Syndrome Management
In Zucker diabetic fatty rats, 12-week ascorbyl nicotinate treatment (50 mg/kg/day) improved:
-
Insulin sensitivity (HOMA-IR reduced from 8.9 ± 1.2 to 3.1 ± 0.6)
-
Adiponectin levels (+142% vs. control)
-
Hepatic AMPK phosphorylation (+230%)
These effects occurred without altering food intake, suggesting direct metabolic modulation .
Dermatological Applications
Topical 2% ascorbyl nicotinate gel increased stratum corneum hydration by 38% in photoaged skin models (Corneometer® CM825 measurements), outperforming 5% pure ascorbic acid formulations. Confocal Raman spectroscopy confirmed enhanced dermal delivery through esterase-mediated hydrolysis in the epidermis .
Future Research Directions
Emerging areas include:
-
CRISPR-edited probiotic systems for gut-targeted delivery
-
Hybrid nanoparticles combining ascorbyl nicotinate with GLP-1 agonists for diabetes management
-
Photodynamic therapy applications leveraging ascorbyl's UV absorption (λmax = 265 nm)
Ongoing clinical trials (NCT05432803, NCT05289167) will clarify human pharmacokinetics and dose-response relationships for metabolic and hepatic indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume